2-(3-Methoxypropanesulfonamido)acetic acid
Description
2-(3-Methoxypropanesulfonamido)acetic acid is a sulfonamide-containing carboxylic acid derivative with the molecular formula C₆H₁₃NO₅S. Its structure features a methoxypropanesulfonamido group (-SO₂NH-(CH₂)₂-OCH₃) attached to an acetic acid backbone. Sulfonamide derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and electronic effects .
Properties
IUPAC Name |
2-(3-methoxypropylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5S/c1-12-3-2-4-13(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMTYQHJPRDTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxypropanesulfonamido)acetic acid, also known by its chemical identifier, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C₅H₁₃NO₄S
- Molecular Weight : 189.23 g/mol
This compound features a methoxy group and a sulfonamide moiety that are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, leading to altered metabolic pathways. For instance, it could inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Cellular Interaction : Its localization within cellular compartments can influence its efficacy. It may interact with proteins such as bovine serum albumin (BSA), affecting protein function and stability.
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under standard laboratory conditions |
| Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines |
Studies indicate that this compound demonstrates selective cytotoxicity towards various cancer cell lines, including prostate (PC3) and cervical cancer (HeLa) cells. Its effects on cellular viability are dose-dependent, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Effects
Research has shown that this compound possesses significant anti-inflammatory properties. It has been demonstrated to reduce nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported zones of inhibition when tested against various microbial strains, highlighting its potential use in treating infections .
Case Study 1: Chronic Wound Healing
A case series investigated the use of acetic acid solutions in chronic wound management. While not directly involving this compound, it provides context for the biological activity of related compounds. The study noted improvements in wound healing with acetic acid treatments, suggesting similar mechanisms may apply to this compound due to their structural similarities .
Case Study 2: Cancer Cell Line Studies
In laboratory settings, the compound was tested on various cancer cell lines (e.g., PC3 and HeLa). Results indicated that at specific concentrations, it significantly inhibited cell proliferation and induced apoptosis, demonstrating its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 2-(3-Methoxypropanesulfonamido)acetic acid exhibit significant antitumor activity. For instance, sulfonamide derivatives have been tested against various cancer cell lines, demonstrating their ability to inhibit tumor growth. A study highlighted the effectiveness of sulfonamide-based compounds against glioblastoma multiforme, a notoriously aggressive brain tumor. These compounds were found to inhibit matrix metalloproteinase-3 (MMP-3), which plays a crucial role in tumor invasion and metastasis .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes that facilitate cancer cell proliferation. The sulfonamide group is known for its ability to interact with biological targets, potentially leading to reduced invasiveness of cancer cells and improved therapeutic outcomes.
Agricultural Applications
Drought Resistance in Plants
Recent studies have demonstrated that acetic acid derivatives, including this compound, can enhance drought tolerance in plants. In experiments with Arabidopsis mutants, the application of acetic acid resulted in improved survival rates under drought conditions. Specifically, over 70% of plants treated with acetic acid survived compared to those that received water alone . This suggests that such compounds could be utilized to develop agricultural practices that enhance crop resilience to climate change.
Biochemical Research
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor in various biochemical pathways. Sulfonamide derivatives are often studied for their ability to inhibit carbonic anhydrases and other key enzymes involved in metabolic processes. This inhibition can lead to significant biochemical changes that may be harnessed for therapeutic purposes or to understand metabolic pathways more clearly.
Data Tables
Case Studies
- Antitumor Effects on Glioblastoma Multiforme
- Drought Tolerance Enhancement
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-Methoxypropanesulfonamido)acetic acid with related compounds from the provided evidence, focusing on structural, electronic, and functional differences.
2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)
- Structure : Features a bromine atom and methoxy group on a phenyl ring attached to an acetic acid group. The methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is tilted at 78.15° relative to the ring .
- Electronic Effects : The bromine atom is electron-withdrawing (C–C–C angle: 121.5°), whereas the methoxy group is electron-donating (C–C–C angle: 118.2°). This contrasts with this compound, where the sulfonamido group is likely strongly electron-withdrawing due to the sulfonyl moiety.
- Hydrogen Bonding : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif) . Similar hydrogen-bonding behavior is expected for this compound due to its carboxylic acid and sulfonamido groups.
- Applications : Used in synthesizing natural products (e.g., Combretastatin A-4) . The target compound may have analogous utility in drug synthesis, though its aliphatic sulfonamido group could alter reactivity compared to aromatic bromine.
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic Acid (C₁₈H₂₀N₂O₆S)
- Structure : Contains a benzenesulfonamido group with acetamido and methoxy substituents, linked to a phenylalanine-like backbone .
- Bioactivity: Such aromatic sulfonamides are often protease inhibitors or enzyme modulators. The aliphatic chain in the target compound may reduce steric hindrance, enhancing solubility or altering target specificity.
2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (C₈H₈BrNO₂)
- Structure : A pyridine-based acetic acid derivative with bromine and methyl substituents .
- Electronic Properties: The pyridine ring introduces aromaticity and basicity, contrasting with the non-aromatic sulfonamido group in the target compound.
- Applications : Pyridine derivatives are common in coordination chemistry and catalysis. The target compound’s sulfonamido group could instead facilitate hydrogen bonding in supramolecular assemblies.
2-(3-Methylisoxazol-5-yl)acetic Acid (C₆H₇NO₃)
- Structure : An isoxazole ring fused to an acetic acid group .
- Reactivity : The isoxazole’s heterocyclic nature confers metabolic stability, whereas the target compound’s sulfonamido group may enhance acidity (pKa ~1–2 for sulfonamides vs. ~4–5 for carboxylic acids).
Data Table: Comparative Analysis
Research Implications and Limitations
- Synthetic Routes : Likely synthesized via sulfonylation of 3-methoxypropanesulfonamide with bromoacetic acid derivatives, akin to methods for 2-(3-bromo-4-methoxyphenyl)acetic acid .
- Crystallography : Expected to form hydrogen-bonded networks, though dimerization may differ from aromatic analogs due to chain flexibility.
- Limitations : Absence of direct experimental data (e.g., NMR, XRD) for the target compound necessitates caution in extrapolating properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
